Anticancer Agents: Certain derivatives have demonstrated promising activity against various cancer cell lines, with some showing high selectivity for specific cancer types. For example, a mixture of regioisomers 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxalines displayed selective cytotoxic effects against human lung adenocarcinoma cells. [ [] ]
Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties by targeting specific pathways involved in inflammation. For example, one derivative showed significant inhibition of lipid peroxidation and the generation of reactive oxygen species in a study using LPS-stimulated BV2 microglial cells, highlighting its potential as an anti-inflammatory agent. [ [] ]
Antimicrobial Agents: Derivatives of 4-((6-Methylpyridin-2-yl)methyl)morpholine have shown efficacy as antimicrobial agents, particularly against bacterial and fungal infections. This is evident in a study where synthesized compounds incorporating this moiety demonstrated significant antimicrobial activity against various tested organisms. [ [] ]
PET Radiotracers: Several derivatives are being investigated as potential PET radiotracers for imaging various targets in the brain, including the metabotropic glutamate receptor subtype 5 (mGluR5). These tracers could provide valuable tools for studying brain function and diagnosing neurological disorders. [ [] ]
Hepatitis B Virus Inhibitors: Derivatives like 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid (HEC72702) have emerged as promising inhibitors of hepatitis B virus (HBV) capsid assembly, offering a potential new approach for treating chronic hepatitis B. [ [] ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2